Cas no 5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine)
5256-98-4 structure
Product Name:1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
N.o CAS:5256-98-4
MF:C19H21ClN2O2S
MW:376.900242567062
CID:1581878
PubChem ID:1069600
Update Time:2025-04-21
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- Piperazine, 1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-
- 1-(4-chlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
- 5256-98-4
- STK395622
- Oprea1_378472
- 1-(4-chlorobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
- 1-((4-Chlorophenyl)sulfonyl)-4-cinnamylpiperazine
- AC1LLLZN
- MFCD00583159
- 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- NCGC00280669-01
- MS-10027
- AKOS003236917
- 4-CHLORO-1-((4-(3-PHENYLPROP-2-ENYL)PIPERAZINYL)SULFONYL)BENZENE
- CS-0329754
- DTXSID50360040
- BIM-0015717.P001
- 1-[(4-CHLOROPHENYL)SULFONYL]-4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINE
- AB01281020-01
- 1049983-71-2
-
- Inchi: 1S/C19H21ClN2O2S/c20-18-8-10-19(11-9-18)25(23,24)22-15-13-21(14-16-22)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
- Chave InChI: NRMPKYKDLBLXKC-QPJJXVBHSA-N
- SMILES: ClC1C=CC(=CC=1)S(N1CCN(C/C=C/C2C=CC=CC=2)CC1)(=O)=O
Propriedades Computadas
- Massa Exacta: 376.10143
- Massa monoisotópica: 376.101
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 5
- Complexidade: 524
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.6
- Superfície polar topológica: 49Ų
Propriedades Experimentais
- Densidade: 1.28
- Ponto de ebulição: 534.9°C at 760 mmHg
- Ponto de Flash: 277.3°C
- Índice de Refracção: 1.618
- PSA: 40.62
1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine Literatura Relacionada
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
5256-98-4 (1-[(4-chlorophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente